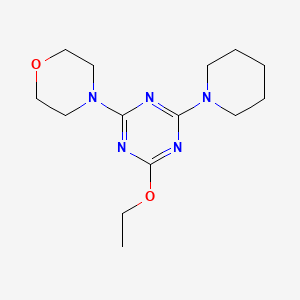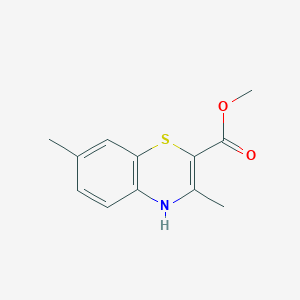![molecular formula C27H22F3N3O4S B14947698 methyl 4-({[(2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B14947698.png)
methyl 4-({[(2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE is a complex organic compound that features a thiazine ring, a benzyl group, and a trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE typically involves multiple steps:
Formation of the Thiazine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of sulfur.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Trifluoromethyl Phenyl Group: This step involves the reaction of the intermediate with a trifluoromethyl phenyl isocyanate.
Final Coupling: The final product is obtained by coupling the intermediate with methyl 4-aminobenzoate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and trifluoromethyl phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of METHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and specificity, while the thiazine ring can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(METHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE
- METHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(CHLORO)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE
Uniqueness
The presence of the trifluoromethyl group in METHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
Molecular Formula |
C27H22F3N3O4S |
|---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
methyl 4-[[3-benzyl-4-oxo-2-[4-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C27H22F3N3O4S/c1-37-25(36)18-7-11-20(12-8-18)31-24(35)22-15-23(34)33(16-17-5-3-2-4-6-17)26(38-22)32-21-13-9-19(10-14-21)27(28,29)30/h2-14,22H,15-16H2,1H3,(H,31,35) |
InChI Key |
SWGYWJZREAYHTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(F)(F)F)S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-(2-{[(2E)-1-(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-4,6-dimethylpyridin-2(1H)-ylidene]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide](/img/structure/B14947616.png)
![5-[(8-Nitroquinolin-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14947619.png)
![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide](/img/structure/B14947624.png)
![1-(4-chlorophenyl)-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14947627.png)
![2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B14947638.png)
![7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B14947639.png)
![9-{3,5-dichloro-4-[(4-methylbenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B14947642.png)
![11-(2-chloro-6-fluorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14947650.png)
![N-[3-(4-methoxyphenyl)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B14947662.png)

![3-Amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B14947671.png)
![ethyl {2-ethoxy-4-[(E)-(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B14947674.png)
![5-(4-Ethoxyphenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B14947712.png)

